molecular formula C17H12ClN2O6S2- B1580445 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate CAS No. 51503-28-7

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate

Cat. No. B1580445
CAS RN: 51503-28-7
M. Wt: 439.9 g/mol
InChI Key: YKRLYXJCIARNKF-UHFFFAOYSA-L
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Description

Physical And Chemical Properties Analysis

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate is a powder . It is soluble in water, with a solubility of 25 mg/mL .

Scientific Research Applications

Electrochemical Analysis and Decomposition Monitoring

The spontaneous decomposition of 4-methylbenzenediazonium tetrafluoroborate and its effects on electrochemical processes were studied. This research has implications for monitoring the stability and decomposition of compounds like 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate in various solvent compositions (Pazo-Llorente, Bravo-Díaz, & González-Romero, 2001).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural characterization of compounds related to 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate. For example, studies on phosphonium ions with intramolecular coordination offer insights into the structural dynamics of similar compounds (Carré, Chuit, Corriu, Douglas, Guy, & Reyé, 2000).

Functionalization of Carbon Materials

Carbon powder functionalization using 2-methoxy-4-nitrobenzenediazonium 1,5-naphthalenedisulphonate salts has been explored. This functionalization leads to alterations in electrochemical behavior and could provide insights into new material applications (Pandurangappa & Ramakrishnappa, 2006).

Crystallographic and Spectroscopic Analysis

Studies on the crystal structure and spectroscopic analysis of new stiff rod oligomeric domains, related to 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate, provide valuable insights into molecular geometry and electronic structure (Krebs & Jørgensen, 2002).

properties

CAS RN

51503-28-7

Product Name

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate

Molecular Formula

C17H12ClN2O6S2-

Molecular Weight

439.9 g/mol

IUPAC Name

4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O6S2.C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2

InChI Key

YKRLYXJCIARNKF-UHFFFAOYSA-L

SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Other CAS RN

51503-28-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
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